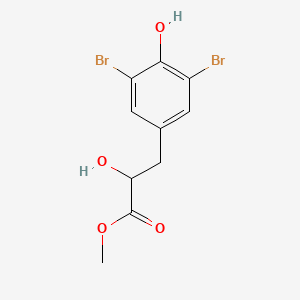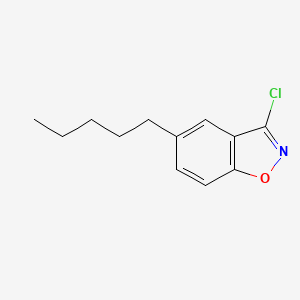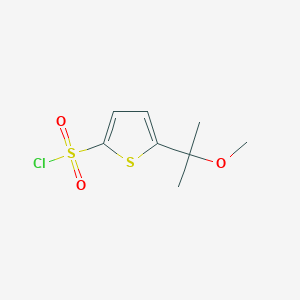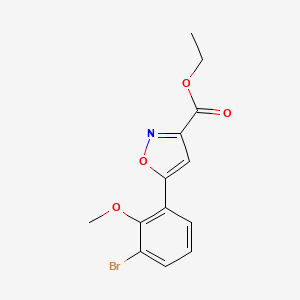
1-(7-Methoxy-1-naphthyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-1-naphthyl)cyclopentanamine is an organic compound that features a cyclopentanamine moiety attached to a methoxy-substituted naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopentanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1-naphthylamine. This can be achieved through the nitration of 7-methoxy-1-naphthalene followed by reduction to obtain the amine.
Cyclopentanone Reaction: The 7-methoxy-1-naphthylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. For example, the use of a stainless steel coil reactor at elevated temperatures and pressures can facilitate the reaction, resulting in higher conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydro derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoic acid.
Reduction: 1-(7-Methoxy-1,2,3,4-tetrahydronaphthyl)cyclopentanamine.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(7-Methoxy-1-naphthyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopentanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide: A structurally similar compound with a different substitution pattern on the naphthalene ring.
2-Methoxy-1-naphthaleneboronic acid: Another naphthalene derivative with a boronic acid functional group.
Uniqueness
1-(7-Methoxy-1-naphthyl)cyclopentanamine is unique due to its specific substitution pattern and the presence of both a cyclopentanamine and a methoxy-naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C16H19NO/c1-18-13-8-7-12-5-4-6-15(14(12)11-13)16(17)9-2-3-10-16/h4-8,11H,2-3,9-10,17H2,1H3 |
InChI Key |
WRKSHKIDXGCXJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CCCC3)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)



![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)




![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)


